(Z)-N'-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminoisoindole with cyclopropanecarbohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
- (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Uniqueness
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide stands out due to its unique combination of an isoindole moiety and a cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N4O |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12N4O/c13-10-8-3-1-2-4-9(8)11(14-10)15-16-12(17)7-5-6-7/h1-4,7,14H,5-6,13H2 |
InChI Key |
ZIOVONHOFPMGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=NC2=C3C=CC=CC3=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.